Imidazo[2,1-b]thiazol-5-ylmethanol
Overview
Description
Imidazo[2,1-b]thiazol-5-ylmethanol is a compound that belongs to the class of imidazothiazoles . Thiazoles, including imidazothiazoles, are heterocyclic organic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiretroviral, and antineoplastic drugs .
Synthesis Analysis
Imidazothiazoles have been the subject of extensive research due to their potential as effective molecular scaffolds for synthetic, structural, and biomedical research . There are five known types of imidazothiazoles, formed based on all possible combinations of joining the thiazole and imidazole rings . Imidazo[2,1-b]thiazoles are the most studied among these .Molecular Structure Analysis
The molecular weight of this compound is 154.19 . The InChI code for this compound is 1S/C6H6N2OS/c9-4-5-3-7-6-8 (5)1-2-10-6/h1-3,9H,4H2 .Scientific Research Applications
Imidazo[2,1-b]thiazol-5-ylmethanol has been shown to have a wide range of potential applications in scientific research. One of the most common uses of this compound is in the development of new drugs and therapies. It has been found to have potential anticancer, antifungal, and antibacterial properties, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
Target of Action
Imidazo[2,1-b]thiazol-5-ylmethanol, also known as imidazo[2,1-b][1,3]thiazol-5-ylmethanol, is a compound that has been studied for its potential anticancer activities . The primary targets of this compound are cancer cells, specifically colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) cells .
Mode of Action
The compound interacts with its targets by inducing cytotoxicity . This cytotoxic ability is tested using XTT tests, which measure the metabolic activity of cells and thus their viability . The compound’s interaction with its targets results in changes such as mitochondrial membrane depolarization and multicaspase activation, leading to apoptosis or programmed cell death .
Biochemical Pathways
The induction of apoptosis suggests that it may affect pathways related to cell survival and death
Pharmacokinetics
The compound’s cytotoxic effects on cancer cells suggest that it is able to reach its targets effectively
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells . This is evidenced by the observed mitochondrial membrane depolarization and multicaspase activation in treated cells . The compound exhibits higher cytotoxic activity on cancer cells than on normal cells, suggesting a degree of selectivity .
Advantages and Limitations for Lab Experiments
One of the main advantages of using imidazo[2,1-b]thiazol-5-ylmethanol in lab experiments is its versatility. It can be used in a wide range of assays and experiments, making it a useful tool for researchers in various fields. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research involving imidazo[2,1-b]thiazol-5-ylmethanol. One area of interest is the development of new drugs and therapies based on this compound. Another potential direction is the study of its effects on different types of cancer cells, fungi, and bacteria. Additionally, researchers may explore the use of this compound in combination with other drugs or therapies to enhance its effectiveness.
properties
IUPAC Name |
imidazo[2,1-b][1,3]thiazol-5-ylmethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2OS/c9-4-5-3-7-6-8(5)1-2-10-6/h1-3,9H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNHKTWBASPCLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=C(N21)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301300072 | |
Record name | Imidazo[2,1-b]thiazole-5-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301300072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
130182-37-5 | |
Record name | Imidazo[2,1-b]thiazole-5-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130182-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[2,1-b]thiazole-5-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301300072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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